molecular formula C13H16N4O5 B11616572 (1Z)-N'-[(morpholin-4-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide

(1Z)-N'-[(morpholin-4-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B11616572
M. Wt: 308.29 g/mol
InChI Key: ZWFURKDEOSZDCM-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and an aminoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate typically involves the condensation of 4-nitrobenzaldehyde with an appropriate amine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitrophenyl group is known to enhance the biological activity of the molecule, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[1-Amino-2-(4-chlorophenyl)ethylidene]amino morpholine-4-carboxylate
  • (Z)-[1-Amino-2-(4-methylphenyl)ethylidene]amino morpholine-4-carboxylate
  • (Z)-[1-Amino-2-(4-fluorophenyl)ethylidene]amino morpholine-4-carboxylate

Uniqueness

The uniqueness of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate lies in the presence of the nitrophenyl group, which imparts distinct electronic and steric properties to the molecule. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs.

Properties

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] morpholine-4-carboxylate

InChI

InChI=1S/C13H16N4O5/c14-12(9-10-1-3-11(4-2-10)17(19)20)15-22-13(18)16-5-7-21-8-6-16/h1-4H,5-9H2,(H2,14,15)

InChI Key

ZWFURKDEOSZDCM-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

C1COCCN1C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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